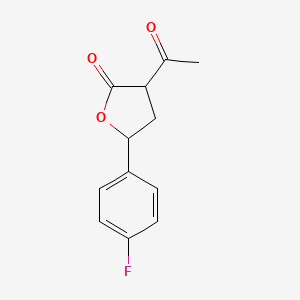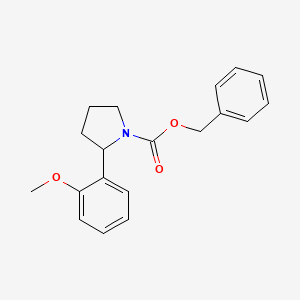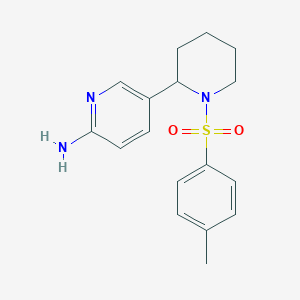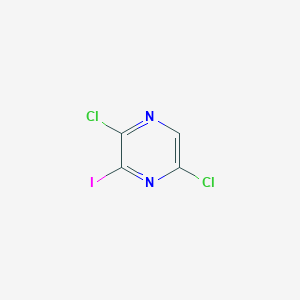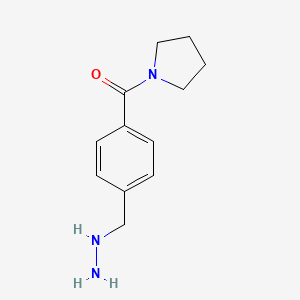
(4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C12H17N3O It is known for its unique structure, which includes a hydrazinylmethyl group attached to a phenyl ring, and a pyrrolidinyl group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-(chloromethyl)benzaldehyde with hydrazine hydrate to form 4-(hydrazinylmethyl)benzaldehyde. This intermediate is then reacted with pyrrolidine and a suitable oxidizing agent to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
(4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. The pyrrolidinyl group can interact with receptor sites, modulating their activity. These interactions result in the modulation of various biochemical pathways, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- (4-Bromophenyl)(pyrrolidin-1-yl)methanone
- (3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid
- (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds that may lack this functional group.
属性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
[4-(hydrazinylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H17N3O/c13-14-9-10-3-5-11(6-4-10)12(16)15-7-1-2-8-15/h3-6,14H,1-2,7-9,13H2 |
InChI 键 |
FFUQFPMVJUULHJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


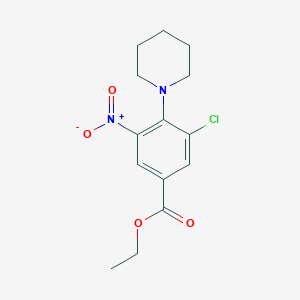
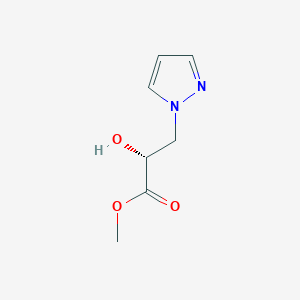

![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol](/img/structure/B11807563.png)


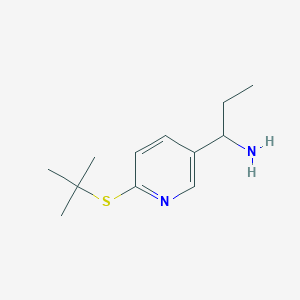


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine](/img/structure/B11807624.png)
